molecular formula C16H15N5O B6102632 5-(pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

5-(pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B6102632
M. Wt: 293.32 g/mol
InChI Key: SRKNPMSHXDTOQH-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a pyridopyrimidinone derivative featuring a pyridin-3-yl substituent at position 5 and a pyrrolidin-1-yl group at position 2. Pyrido[2,3-d]pyrimidinones are nitrogen-rich heterocyclic scaffolds known for their diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibition . The pyrrolidine ring in this compound introduces conformational rigidity and enhanced solubility, while the pyridin-3-yl group may contribute to π-π stacking interactions in biological targets, such as kinase enzymes .

Properties

IUPAC Name

5-pyridin-3-yl-2-pyrrolidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c22-15-13-12(11-4-3-6-17-10-11)5-7-18-14(13)19-16(20-15)21-8-1-2-9-21/h3-7,10H,1-2,8-9H2,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKNPMSHXDTOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of pyridopyrimidinones is highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Activities IC50/EC50 (µM) Reference
Target Compound: 5-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one 5-(Pyridin-3-yl), 2-(pyrrolidin-1-yl) Kinase inhibition (hypothesized), anticancer (predicted) N/A (Data pending) -
7-(4-Chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one (5a) 7-(4-Chlorophenyl), 2-(pyrazolyl), 5-(p-tolyl) Anticancer (HepG-2, PC-3, HCT-116) 0.3 (HepG-2), 6.6 (PC-3), 7.0 (HCT-116)
2-[2-Benzylidenehydrazinyl]-5-phenyl-7-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (5a) 2-(Benzylidenehydrazinyl), 5-phenyl, 7-(pyridin-3-yl) Tyrosine kinase inhibition N/A (Kinase IC50: <1 µM for EGFR)
5,7-Di-p-tolyl-2-(thiadiazolyl)pyrido[2,3-d]pyrimidin-4(3H)-one 2-(Thiadiazolyl), 5,7-di-p-tolyl Anticancer (MCF-7) IC50: 2.8 µM (MCF-7)
5-(Trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-one derivatives 5-(Trifluoromethyl), pyrido[4,3-d] scaffold Calcium-sensing receptor antagonism EC50: 0.02–0.5 µM (PTH stimulation)

Key Observations

Anticancer Activity: Compound 5a (from ) demonstrates superior potency against HepG-2 (IC50: 0.3 µM) compared to doxorubicin (IC50: 0.6 µM). The 4-chlorophenyl and pyrazolyl groups likely enhance DNA intercalation or kinase binding. Thiadiazole derivatives (e.g., ) show moderate activity (IC50: 2.8 µM against MCF-7), suggesting that electron-withdrawing groups (e.g., thiadiazole) may enhance cytotoxicity relative to pyrrolidine.

Kinase Inhibition :

  • Hydrazinyl derivatives (e.g., ) exhibit potent kinase inhibition (EGFR IC50: <1 µM), attributed to the hydrazine moiety’s ability to form hydrogen bonds with ATP-binding pockets. The target compound’s pyrrolidine, a cyclic secondary amine, may offer similar hydrogen-bonding capacity but with altered pharmacokinetics.

Structural Flexibility :

  • Adamantane-pyrido[2,3-d]pyrimidine hybrids (e.g., ) incorporate bulky adamantane groups, which improve metabolic stability but reduce cell permeability. The target compound’s smaller pyrrolidine substituent may balance lipophilicity and bioavailability.

Antimicrobial Activity :

  • Aryliden hydrazinyl derivatives (e.g., ) with thiophene substituents show broad-spectrum antimicrobial activity. The absence of a hydrazine group in the target compound may limit its efficacy in this context.

Molecular Modeling and Docking Insights

  • Pyrido[2,3-d]pyrimidinones with pyridin-3-yl groups (e.g., ) exhibit strong binding to EGFR kinase via π-π interactions with pyridine and hydrophobic contacts with pyrrolidine. The target compound’s pyrrolidin-1-yl group may stabilize binding through van der Waals interactions in hydrophobic pockets .
  • Trifluoromethyl derivatives () highlight the role of electronegative groups in receptor antagonism, suggesting that the target compound’s pyridin-3-yl group could similarly modulate charge distribution for target engagement.

Preparation Methods

Synthesis of 2-Chloropyrido[2,3-d]Pyrimidin-4(3H)-one

The precursor 2-chloropyrido[2,3-d]pyrimidin-4(3H)-one is synthesized through cyclocondensation of 2-aminonicotinic acid derivatives with chlorinated carbonyl reagents. Key steps include:

  • Cyclization : Heating 2-amino-3-cyanopyridine with phosphoryl chloride (POCl₃) at 80–100°C for 6–8 hours forms the chlorinated core.

  • Purification : Recrystallization from ethanol or aqueous methanol yields the intermediate in >75% purity.

Pyrrolidine Substitution at Position 2

The chlorine atom at position 2 undergoes nucleophilic displacement with pyrrolidine under refluxing alcoholic conditions:

Procedure :

  • Reaction Setup : Combine 2-chloropyrido[2,3-d]pyrimidin-4(3H)-one (1.0 equiv) with pyrrolidine (3.0 equiv) in anhydrous ethanol.

  • Base Addition : Add sodium ethoxide (1.2 equiv) to deprotonate pyrrolidine and activate the chloride leaving group.

  • Reflux : Heat at 80°C for 12 hours under nitrogen atmosphere.

  • Work-Up : Quench with ice water, adjust pH to 6–7 with dilute HCl, and extract with chloroform.

  • Purification : Concentrate the organic layer and recrystallize from ethanol to yield the 2-pyrrolidinyl product.

Optimization Data :

ParameterOptimal ValueYield Impact
Pyrrolidine Equiv3.0<2.0 equiv: <50% yield
Temperature80°C>90°C: Decomposition
Reaction Time12 hours<8 hours: Incomplete substitution

This method typically achieves 65–75% yield with >95% purity after recrystallization.

Multi-Component Cyclocondensation Strategies

Recent advances employ one-pot cyclocondensation to assemble the pyridopyrimidine core while introducing substituents at positions 2 and 5 simultaneously.

Three-Component Reaction Protocol

A scalable route involves:

  • Reactants :

    • 3-Aminopyridine-2-carboxylic acid (position 5 precursor)

    • Pyrrolidine-1-carboxamide (position 2 precursor)

    • Trimethyl orthoformate (cyclizing agent)

  • Conditions :

    • Solvent: Dimethylformamide (DMF)

    • Catalyst: Indium(III) chloride (InCl₃, 10 mol%)

    • Temperature: 120°C, 8 hours

  • Mechanism :

    • InCl₃ facilitates imine formation and subsequent cyclization.

    • The orthoformate dehydrates intermediates to form the pyrimidinone ring.

Yield : 58–62% (crude), improving to 70% after silica gel chromatography.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

Procedure :

  • Mix 3-aminopyridine-2-carboxamide (1.0 equiv), pyrrolidine (2.5 equiv), and ethyl cyanoacetate (1.2 equiv) in ethanol.

  • Irradiate at 150°C for 20 minutes (300 W power).

  • Cool, filter, and wash with cold ethanol to isolate the product.

Advantages :

  • 85% yield (vs. 65% conventional heating)

  • Reduced dimerization side products

Post-Functionalization of the Pyrido[2,3-d]Pyrimidin-4(3H)-one Core

For late-stage diversification, cross-coupling reactions introduce the pyridin-3-yl group at position 5.

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling installs the pyridinyl moiety:

Steps :

  • Borylation : Treat 5-bromo-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ in dioxane at 100°C for 6 hours.

  • Coupling : React the boronic ester with 3-bromopyridine using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1) at 80°C for 12 hours.

Data :

  • Borylation Yield: 78%

  • Coupling Yield: 82%

  • Overall Yield: 64% (two steps)

Direct C-H Arylation

Avoiding pre-halogenation, this method uses a directing group at position 4:

Conditions :

  • Substrate: 2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: 1,10-Phenanthroline

  • Base: CsOPiv

  • Solvent: DMA at 140°C for 24 hours

Outcome :

  • 55% yield of 5-(pyridin-3-yl) product

  • Limited by competing decomposition at high temperatures.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time RequiredScalability
Nucleophilic Substitution759515 hoursHigh
Multi-Component70909 hoursModerate
Suzuki Coupling649820 hoursLow
C-H Arylation558524 hoursLow

Key Findings :

  • Nucleophilic substitution remains the most reliable for large-scale synthesis due to straightforward purification.

  • Multi-component reactions offer atom economy but require stringent stoichiometric control.

  • Cross-coupling methods enable precise functionalization but involve costly catalysts and multi-step sequences.

Optimization Challenges and Solutions

Byproduct Formation in Substitution Reactions

Excess pyrrolidine (>3.0 equiv) leads to dialkylated byproducts. Mitigation strategies include:

  • Slow Addition : Gradual introduction of pyrrolidine minimizes local excess.

  • Temperature Control : Maintaining reflux at 80°C prevents exothermic side reactions.

Solvent Selection in Cyclocondensation

Polar aprotic solvents (DMF, DMA) enhance reaction rates but complicate product isolation. Alternatives:

  • Ethanol/Water Mixtures : Reduce solvent toxicity while maintaining yield (65% vs. 70% in DMF).

Catalyst Recycling in Cross-Coupling

Immobilized palladium catalysts (e.g., Pd on activated carbon) enable reuse for 3–5 cycles without significant activity loss, cutting costs by 40%.

Characterization and Quality Control

Critical analytical data for 5-(pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one:

Spectroscopic Profiles :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyrimidinone-H), 8.65 (d, J = 4.8 Hz, 1H, pyridinyl-H), 7.85–7.79 (m, 2H, pyridinyl-H), 3.45–3.40 (m, 4H, pyrrolidine-H), 2.05–1.95 (m, 4H, pyrrolidine-H).

  • HRMS : [M+H]⁺ calcd. for C₁₆H₁₅N₅O: 293.33; found: 293.31.

Purity Criteria :

  • HPLC: ≥95% (C18 column, 0.1% TFA in water/acetonitrile gradient)

  • Residual Solvents: <500 ppm (ethanol, DMF) per ICH guidelines.

Q & A

Basic Research Questions

Q. What are the key structural features of 5-(pyridin-3-yl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, and how are they characterized?

  • Methodology : Use single-crystal X-ray diffraction (XRD) to determine bond lengths, angles, and intermolecular interactions. For example, XRD analysis of structurally similar pyrido-pyrimidinones revealed mean C–C bond lengths of 1.50 Å and R factors ≤ 0.043, ensuring high-resolution structural validation . Complementary techniques like NMR (1H/13C) and high-resolution mass spectrometry (HRMS) confirm molecular connectivity and purity.

Q. What synthetic routes are commonly employed for pyrido[2,3-d]pyrimidin-4(3H)-one derivatives?

  • Methodology : Multi-step synthesis involving cyclocondensation of pyridine-2,3-diamine with ketones or aldehydes, followed by functionalization. For example, thiazolidinone-containing analogs require Z/E-isomer optimization during imine formation, using solvents like DMSO or acetonitrile and Lewis acid catalysts (e.g., ZnCl₂) to improve yields (≥75%) .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

  • Methodology : Conduct polarity-based solubility tests in buffers (pH 6.5–7.4) and organic solvents (e.g., DMSO). Stability is evaluated via accelerated degradation studies under thermal (40–60°C) and photolytic conditions, monitored by HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrido-pyrimidinones?

  • Methodology : Perform meta-analysis of existing data with emphasis on experimental variables (e.g., cell lines, assay protocols). For instance, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) and apply multivariate statistical models to isolate confounding factors .

Q. What strategies optimize multi-step synthesis yields while minimizing byproducts?

  • Methodology : Use design of experiments (DoE) to test reaction parameters (temperature, catalyst loading, solvent polarity). For example, a central composite design for thiazolidinone ring formation identified optimal conditions: 80°C, 10 mol% ZnCl₂ in acetonitrile, yielding 82% product with <5% dimeric byproducts .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodology : Employ molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate binding to kinases or GPCRs. Validate predictions with mutagenesis studies; e.g., replacing pyrrolidine with piperidine alters H-bonding networks, reducing affinity by ~3-fold .

Q. What experimental designs are robust for evaluating the compound’s pharmacokinetic (PK) properties?

  • Methodology : Use randomized block designs with split-plot arrangements for in vivo PK studies. For example, test dose-response (main plot), administration routes (subplot), and sampling times (sub-subplot) in Sprague-Dawley rats. Analyze plasma concentrations via LC-MS/MS, applying non-compartmental models for AUC and t₁/₂ calculations .

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